rel-(2S,3R)-2-phenyloxolan-3-amine
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Overview
Description
rel-(2S,3R)-2-phenyloxolan-3-amine: is a chiral compound with significant importance in organic chemistry. It features a five-membered oxolane ring with an amine group and a phenyl group attached to it. The compound’s stereochemistry is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2S,3R)-2-phenyloxolan-3-amine typically involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation of the obtained 3-bromohydrins. This is followed by intramolecular cyclization to form 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the production of enantiopure compounds.
Chemical Reactions Analysis
Types of Reactions: rel-(2S,3R)-2-phenyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
rel-(2S,3R)-2-phenyloxolan-3-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rel-(2S,3R)-2-phenyloxolan-3-amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
(2S,3R)-N-benzoylphenylisoserine: Another chiral compound with similar stereochemistry.
(2S,3R)-3-alkyl/alkenylglutamates: Compounds with similar structural features and stereochemistry.
Uniqueness: rel-(2S,3R)-2-phenyloxolan-3-amine is unique due to its specific stereochemistry and the presence of both an amine and a phenyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S,3R)-2-phenyloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXIHGNMBVEUKC-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1932370-03-0 |
Source
|
Record name | rac-(2R,3S)-2-phenyloxolan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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